2-Amino-N-methyl-5-(piperidin-1-yl)benzamide
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Overview
Description
2-Amino-N-methyl-5-(piperidin-1-yl)benzamide is a chemical compound characterized by its unique molecular structure, which includes an amino group, a methyl group, a piperidin-1-yl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-methyl-5-(piperidin-1-yl)benzamide typically involves multiple steps, starting with the formation of the benzamide core. One common approach is the reaction of 2-amino-5-(piperidin-1-yl)benzoic acid with methylamine under specific conditions to introduce the N-methyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-methyl-5-(piperidin-1-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 2-Amino-N-methyl-5-(piperidin-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties. It may also serve as a lead compound for the development of new drugs.
Medicine: The medical applications of this compound include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic effects in treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-Amino-N-methyl-5-(piperidin-1-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.
Comparison with Similar Compounds
2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide
2-Amino-N-phenyl-5-(piperidin-1-yl)benzamide
2-Amino-N-methyl-5-(pyrrolidin-1-yl)benzamide
Uniqueness: 2-Amino-N-methyl-5-(piperidin-1-yl)benzamide stands out due to its specific structural features and reactivity. Its unique combination of functional groups allows for diverse chemical transformations and biological activities, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-amino-N-methyl-5-piperidin-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15-13(17)11-9-10(5-6-12(11)14)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8,14H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXSZVALTBANOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)N2CCCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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